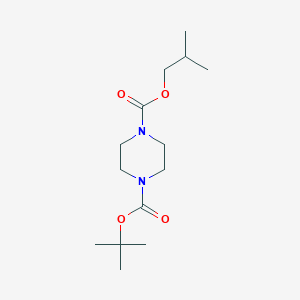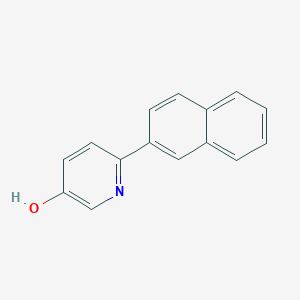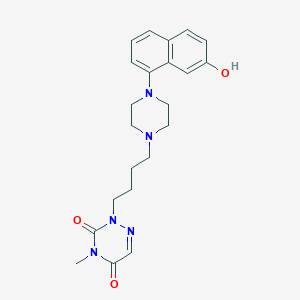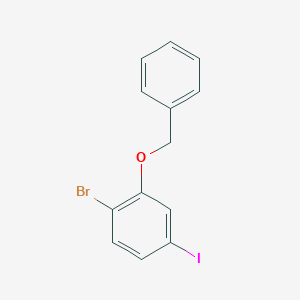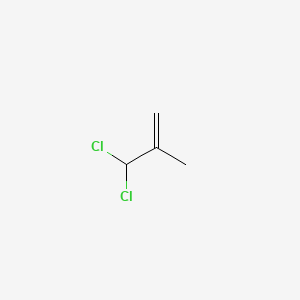
Propene, 3,3-dichloro-2-methyl-
Overview
Description
Propene, 3,3-dichloro-2-methyl- is an organic compound with the molecular formula C₄H₆Cl₂. It is a chlorinated derivative of propene, characterized by the presence of two chlorine atoms and a methyl group attached to the propene backbone. This compound is known for its reactivity and is used in various chemical processes and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propene, 3,3-dichloro-2-methyl- can be synthesized through the reaction of 1-chloro-2-methylpropene with sulfuryl chloride in the presence of nitrogen bases or phosphines as catalysts . The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product yield.
Industrial Production Methods
In industrial settings, the production of propene, 3,3-dichloro-2-methyl- involves large-scale chlorination processes. The starting material, 1-chloro-2-methylpropene, is reacted with sulfuryl chloride in continuous flow reactors. The reaction is monitored to maintain optimal conditions, such as temperature, pressure, and catalyst concentration, to achieve high efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Propene, 3,3-dichloro-2-methyl- undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Addition: It can react with carbenes to form cyclopropane derivatives.
Common Reagents and Conditions
Oxidation: Hydroxyl radicals (OH) in the atmosphere.
Substitution: Nucleophiles such as amines or thiols.
Addition: Carbenes generated from reagents like chloroform and potassium hydroxide.
Major Products Formed
Oxidation: Chloroacetone, formyl chloride.
Substitution: Various substituted derivatives depending on the nucleophile used.
Addition: Cyclopropane derivatives.
Scientific Research Applications
Propene, 3,3-dichloro-2-methyl- has several applications in scientific research:
Chemistry: Used as a reactant in the synthesis of cyclobutanone and in ring-opening polymerization studies.
Biology: Investigated for its reactivity with biological molecules and potential effects on living organisms.
Medicine: Explored for its potential use in the development of pharmaceuticals and as an intermediate in drug synthesis.
Mechanism of Action
The mechanism of action of propene, 3,3-dichloro-2-methyl- involves its reactivity with various molecular targets. For example, in oxidation reactions, the compound reacts with hydroxyl radicals to form intermediate adducts, which further react with other atmospheric oxidants to produce stable chlorinated products . The molecular pathways involved include radical formation and subsequent reactions leading to the final products.
Comparison with Similar Compounds
Propene, 3,3-dichloro-2-methyl- can be compared with other chlorinated propene derivatives, such as:
1,3-Dichloropropene: Used as a soil fumigant and has similar reactivity but different applications.
3-Chloro-2-methyl-1-propene: Shares structural similarities but differs in the position of chlorine atoms and methyl group, leading to different chemical properties and uses.
The uniqueness of propene, 3,3-dichloro-2-methyl- lies in its specific reactivity patterns and the types of products formed during chemical reactions, making it valuable for specialized industrial and research applications.
Properties
IUPAC Name |
3,3-dichloro-2-methylprop-1-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Cl2/c1-3(2)4(5)6/h4H,1H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBOBCGSJCSKTKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Cl2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40176773 | |
| Record name | 1-Propene, 3,3-dichloro-2-methyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40176773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22227-75-4 | |
| Record name | 3,3-Dichloro-2-methyl-1-propene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22227-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propene, 3,3-dichloro-2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022227754 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propene, 3,3-dichloro-2-methyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40176773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


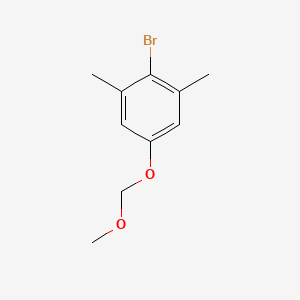
![Ethyl 1,3-dimethyl-4-(propylamino)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B6316219.png)

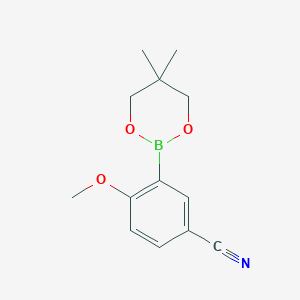


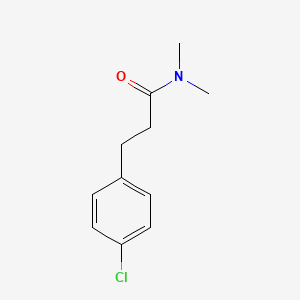
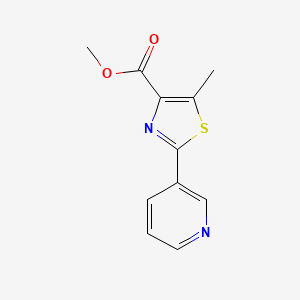

![Methyl 3-(tert-butyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B6316264.png)
